(E)-3-(2-Thienyl)acrylic acid
Overview
Description
“(E)-3-(2-Thienyl)acrylic acid” is a compound that contains a 2-thienyl group . The 2-thienyl group is a sulfur atom plus an oxygen atom . It’s found in compounds such as thionyl fluoride and thionyl chloride .
Synthesis Analysis
The synthesis of compounds similar to “(E)-3-(2-Thienyl)acrylic acid” has been reported. For instance, a chiral Brønsted acid-catalyzed enantioselective dehydrative Nazarov-type electrocyclization (DNE) of electron-rich aryl- and 2-thienyl-β-amino-2-en-1-ols has been described . This reaction affords access to a wide variety of the corresponding 1H-indenes and 4H-cyclopenta[b]thiophenes .Molecular Structure Analysis
The molecular structure of “(E)-3-(2-Thienyl)acrylic acid” would include a 2-thienyl group . The 2-thienyl group is a sulfur atom plus an oxygen atom .Chemical Reactions Analysis
In terms of chemical reactions, a chiral Brønsted acid-catalyzed enantioselective dehydrative Nazarov-type electrocyclization (DNE) of electron-rich aryl- and 2-thienyl-β-amino-2-en-1-ols has been described . This reaction affords access to a wide variety of the corresponding 1H-indenes and 4H-cyclopenta[b]thiophenes .Scientific Research Applications
Antibacterial Activities
(E)-3-(2-Thienyl)acrylic acid and its derivatives exhibit notable antibacterial properties. A study by Kimura, Yabuuchi, and Hisaki (1962) synthesized this acid and tested its antibacterial activity against various bacteria in vitro, highlighting its potential in antimicrobial applications (Kimura, Yabuuchi, & Hisaki, 1962).
Conformational Analysis
Research by Fisichella, Mineri, Scarlata, and Sciotto (1975) provided insights into the conformational aspects of (E)-α-phenyl-β-(2-thienyl) acrylic acids. Their NMR spectral data suggested these compounds favor the s-trans conformation, contributing to the understanding of their structural properties (Fisichella, Mineri, Scarlata, & Sciotto, 1975).
Polymerization and Material Properties
Dai and Chen (2018) discussed the use of acrylic acid in the synthesis of various branched, carboxylic acid-functionalized polyolefin materials. Their study underlines the importance of (E)-3-(2-Thienyl)acrylic acid in polymer science, especially in creating materials with controlled microstructures and improved material properties (Dai & Chen, 2018).
Asymmetric Synthesis
Stoll and Süess (1974) demonstrated the asymmetric hydrogenation of (E)-3-(2-Thienyl)acrylic acid, achieving high yields and optical purity. This research contributes to the field of asymmetric synthesis, which is crucial in creating optically active compounds (Stoll & Süess, 1974).
Polyacrylamide Functionalization
A study by Poellmann and Wagoner Johnson (2013) explored the activation of polyacrylamide substrates using acrylic acid for protein patterning. This has significant implications in cell mechanobiology research, offering a method to study cell behavior in response to various stimuli (Poellmann & Wagoner Johnson, 2013).
Structural and Electronic Properties
Bertran, Armelin, Torras, Estrany, Codina, and Alemán (2008) provided a combined theoretical and experimental study of poly(3-thiophene-3-yl acrylic acid), a polythiophene derivative. Their findings on its structural and electronic properties are vital for applications in electronics and materials science (Bertran et al., 2008).
Future Directions
The future directions for research on “(E)-3-(2-Thienyl)acrylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of the methodology for hydrogenation is of great significance in organic chemistry . Ionic hydrogenation is attractive for its chemoselectivity and unique feature of product structures which is a result of the combination of reduction, cyclization and intermolecular addition . It is mostly suitable for the reduction of carbonyl groups, unsaturated hydrocarbons, imines and reductive amination of carbonyl compounds .
properties
IUPAC Name |
(Z)-3-thiophen-2-ylprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMZQOIASVGJQE-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-Thienyl)acrylic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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